![molecular formula C10H14N2O2 B1609627 (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid CAS No. 1217607-94-7](/img/structure/B1609627.png)
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Overview
Description
“®-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” is a compound that belongs to the class of phenylpropanoids . It is a white, crystalline solid with a sweet, floral scent at room temperature . Phenylpropanoic acid has a wide variety of uses including cosmetics, food additives, and pharmaceuticals .
Scientific Research Applications
Renewable Building Block in Material Science
3-(4-Hydroxyphenyl)propanoic acid, related to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazine. This involves enhancing the reactivity of molecules bearing –OH groups, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Enzyme Inhibition and Medicinal Chemistry
R-Aminophosphonic acids, analogous to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, have been studied for their broad capability in influencing physiological and pathological processes. Their application ranges from agrochemistry to medicine, primarily involving enzyme inhibition, which is a crucial aspect of medicinal chemistry (Mucha et al., 2011).
Application in Organic Synthesis
(R)-1-Phenylethylamine-derived 1,4-amino alcohols, structurally related to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, have been used as chiral ligands in organic synthesis. For instance, they catalyze the enantioselective addition of diethylzinc to aldehydes, highlighting their importance in stereocontrolled synthetic processes (Asami et al., 2015).
Mechanism of Action
Target of Action
The primary target of ®-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically in the hydrolysis of the C-terminal peptide bond of a protein or peptide .
Mode of Action
It is known to interact with its target, carboxypeptidase b
Biochemical Pathways
Given its target, it may influence the protein digestion pathway by interacting with carboxypeptidase b .
properties
IUPAC Name |
(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDQQQEPCEKPR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)CN)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428046 | |
Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |
CAS RN |
1217607-94-7 | |
Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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